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For Researchers, Scientists, and Drug Development Professionals

Introduction
CP-LC-1422 is a novel, ionizable cationic amino lipid developed for the formulation of Lipid

Nanoparticles (LNPs) for in vivo delivery of various RNA modalities, including messenger RNA

(mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1][2][3] Derived from the

naturally occurring amino acid homocysteine, CP-LC-1422 has demonstrated high efficiency in

protein expression and a notable propensity for spleen-targeted delivery following intravenous

administration.[1][2][3] This technical guide provides a comprehensive overview of CP-LC-
1422, including its formulation, characterization, in vivo performance, and the underlying

mechanisms of action, to support researchers and drug development professionals in

leveraging this advanced delivery vehicle.

Core Concepts: Lipid Nanoparticle Formulation with
CP-LC-1422
LNPs are the leading non-viral vectors for RNA delivery, protecting the nucleic acid cargo from

degradation and facilitating its entry into target cells. A standard LNP formulation incorporating

CP-LC-1422 consists of four key components:

Ionizable Cationic Lipid (CP-LC-1422): At a low pH during formulation, CP-LC-1422 is

positively charged, enabling the encapsulation of negatively charged RNA. In the neutral pH
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of the bloodstream, it becomes largely neutral, reducing toxicity. Upon entering the acidic

environment of the endosome, it regains its positive charge, which is crucial for endosomal

escape.

Helper Lipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the

LNP and can aid in the endosomal escape process.

Cholesterol: Cholesterol molecules are incorporated into the lipid bilayer to enhance stability

and regulate membrane fluidity.

PEGylated Lipid: A polyethylene glycol (PEG)-lipid conjugate is included to sterically stabilize

the nanoparticles, preventing aggregation and reducing clearance by the mononuclear

phagocyte system, thereby prolonging circulation time.

A typical molar ratio for formulating LNPs with CP-LC-1422 is 50:38.5:10:1.5 (CP-LC-1422 :

Cholesterol : DOPE : PEG-lipid).[1]

Quantitative Data Summary
The following tables summarize the key quantitative data associated with CP-LC-1422 and

similar ionizable lipids for in vivo RNA delivery. It is important to note that direct, publicly

available quantitative data specifically for CP-LC-1422 is limited. The data presented here is a

composite of information from the manufacturer and a key study on a library of ionizable lipids

from the same developer, which is believed to include CP-LC-1422, focusing on spleen- and

lung-targeting formulations.

Table 1: Physicochemical Characteristics of CP-LC-1422 LNPs
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Parameter Typical Value Method

Particle Size (Diameter) 80 - 150 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential (at neutral pH) Slightly negative to neutral
Electrophoretic Light

Scattering (ELS)

RNA Encapsulation Efficiency > 90% RiboGreen Assay

Table 2: In Vivo Efficacy of Spleen-Targeting Ionizable Lipid LNPs (Luciferase mRNA)

Organ
Protein Expression
(photons/second)

Organ Selectivity

Spleen > 1 x 107 > 80%

Liver
Variable, generally lower than

spleen
< 20%

Lungs
Variable, generally lower than

spleen
< 10%

Data is based on a study of a library of ionizable lipids including spleen-targeting candidates

with similar structural motifs to CP-LC-1422.[4][5]

Table 3: Biodistribution of Spleen-Targeting LNPs

Organ Percentage of Injected Dose (%)

Spleen High accumulation (Specific % not available)

Liver Moderate accumulation

Other Organs Low to negligible accumulation
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Qualitative descriptions are based on available information. Precise quantitative biodistribution

data for CP-LC-1422 is not publicly available.

Table 4: Toxicology Profile of CP-LC-1422 LNPs

Parameter Observation

General Toxicity
No signs of toxicity observed with typical LNP

formulations.[1][2]

Hepatotoxicity
Specific data on liver enzymes (ALT, AST) not

available.

LD50 Not reported.

Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of CP-LC-1422 LNPs encapsulating mRNA using a

microfluidic mixing device.

Materials:

CP-LC-1422 in ethanol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

Cholesterol in ethanol

DMG-PEG 2000 in ethanol

mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

Microfluidic mixing device and cartridges

Syringe pumps

Procedure:
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Prepare Lipid Stock Solutions: Prepare individual stock solutions of CP-LC-1422, DOPE,

cholesterol, and DMG-PEG 2000 in absolute ethanol.

Prepare Organic Phase: Combine the lipid stock solutions in the desired molar ratio (e.g.,

50:10:38.5:1.5) to create the organic phase.

Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the low pH buffer.

Microfluidic Mixing:

Load the organic phase into one syringe and the aqueous phase into another.

Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

Pump the two phases through the microfluidic mixing cartridge at a constant total flow

rate. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

Purification and Buffer Exchange:

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to

remove ethanol and raise the pH.

Concentrate the LNP solution using a suitable method, such as tangential flow filtration.

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization
Particle Size and Polydispersity Index (PDI):

Method: Dynamic Light Scattering (DLS).

Procedure: Dilute the LNP sample in PBS and measure using a DLS instrument. The

instrument measures the fluctuations in scattered light intensity due to the Brownian motion

of the particles and correlates this to particle size and size distribution (PDI).

Zeta Potential:

Method: Electrophoretic Light Scattering (ELS).
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Procedure: Dilute the LNP sample in a suitable buffer (e.g., 10 mM NaCl) and measure the

electrophoretic mobility of the particles under an applied electric field. This is then converted

to the zeta potential.

RNA Encapsulation Efficiency:

Method: RiboGreen Assay.

Procedure:

Measure the total RNA concentration by disrupting the LNPs with a surfactant (e.g., Triton

X-100) to release all the encapsulated RNA and then adding the RiboGreen reagent.

Measure the amount of free (unencapsulated) RNA in the LNP sample without the addition

of surfactant.

Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vivo Efficacy and Biodistribution Study
Animal Model:

Typically, BALB/c or C57BL/6 mice are used.

Procedure:

Administration: Administer the CP-LC-1422 LNP-mRNA formulation to mice via intravenous

(IV) injection. The mRNA will typically encode a reporter protein such as Firefly Luciferase

(FLuc) or a fluorescent protein.

Efficacy Assessment (Bioluminescence Imaging):

At various time points post-injection (e.g., 6, 24, 48 hours), administer a luciferin substrate

to the mice via intraperitoneal (IP) injection.

Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.
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Quantify the signal intensity (in photons/second/cm²/steradian) in different regions of

interest corresponding to various organs.

Biodistribution Assessment:

At the end of the study, euthanize the mice and harvest major organs (spleen, liver, lungs,

heart, kidneys).

Homogenize the tissues and measure the amount of reporter protein (e.g., via a luciferase

assay) or quantify the mRNA levels (e.g., via qRT-PCR) in each organ.

Signaling Pathways and Mechanisms of Action
Cellular Uptake and Endosomal Escape
The delivery of RNA to the cytoplasm is a multi-step process.
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Cellular uptake and endosomal escape pathway of CP-LC-1422 LNPs.
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Circulation and Protein Corona Formation: Following intravenous injection, LNPs are

exposed to blood plasma, leading to the adsorption of serum proteins onto their surface,

forming a "protein corona". The composition of this protein corona can influence the

biodistribution and cellular uptake of the LNPs.

Cellular Uptake: LNPs are primarily taken up by cells through receptor-mediated

endocytosis.

Endosomal Trafficking and Escape: Once inside the cell, the LNPs are enclosed within

endosomes. As the endosome matures, its internal pH decreases. This acidic environment

protonates the tertiary amine groups of CP-LC-1422, causing the lipid to become positively

charged. This charge switch is believed to facilitate the disruption of the endosomal

membrane, possibly through interaction with anionic lipids in the endosomal membrane,

leading to the release of the RNA cargo into the cytoplasm.

Spleen-Targeting Mechanism
The preferential accumulation of CP-LC-1422 LNPs in the spleen is likely a result of a

combination of its physicochemical properties and its interaction with biological components.
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Hypothesized mechanism for spleen-targeting of CP-LC-1422 LNPs.

Research on libraries of ionizable lipids with similar structures suggests that lipids with

branched hydrophobic chains have a higher propensity for spleen targeting.[4][5] This structural

feature, along with the overall physicochemical properties of the LNP (such as its size and

surface charge at physiological pH), likely influences the composition of the protein corona that

forms around the nanoparticle in the bloodstream. A specific protein corona may then promote

recognition and uptake by immune cells that are abundant in the spleen, such as macrophages

and dendritic cells.
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Conclusion
CP-LC-1422 is a promising ionizable cationic amino lipid for the in vivo delivery of RNA

therapeutics. Its ability to be formulated into stable LNPs that efficiently encapsulate and deliver

RNA, coupled with its favorable spleen-targeting profile and apparent lack of toxicity, makes it a

valuable tool for researchers and drug developers. Further studies to elucidate the precise

quantitative biodistribution, long-term toxicity, and the detailed molecular mechanisms of its

spleen-targeting will be crucial for its translation into clinical applications. This technical guide

provides a foundational understanding of CP-LC-1422 to aid in the design and execution of

future research and development efforts in the field of RNA-based medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. CP-LC-1422 | BroadPharm [broadpharm.com]

3. medkoo.com [medkoo.com]

4. mdpi.com [mdpi.com]

5. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids
in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to CP-LC-1422 for In Vivo RNA
Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576957#cp-lc-1422-for-in-vivo-rna-delivery-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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